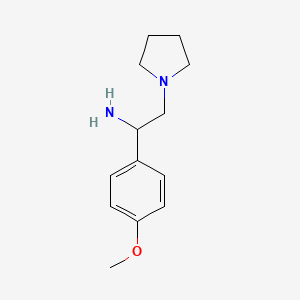
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine is an organic compound that features a methoxyphenyl group attached to an ethanamine backbone, which is further substituted with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(4-methoxyphenyl)-2-aminoethane. Finally, the amino group is reacted with pyrrolidine under appropriate conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, LiAlH4, NaBH4
Substitution: Nucleophiles like halides, thiols, and amines
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-amine: This compound differs by having a methylamino group instead of a pyrrolidinyl group, which can affect its pharmacological properties.
1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine: The substitution of a piperidine ring instead of a pyrrolidine ring can lead to differences in receptor binding and activity.
1-(4-Methoxyphenyl)-2-(dimethylamino)ethan-1-amine: The presence of a dimethylamino group can influence the compound’s solubility and metabolic stability.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(14)10-15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 |
InChI Key |
PCUWBOCJLTYKKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate](/img/structure/B12128149.png)
![6-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12128152.png)
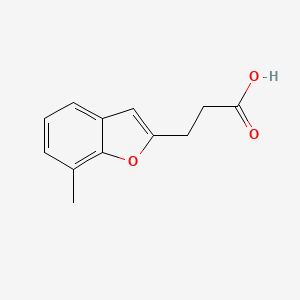
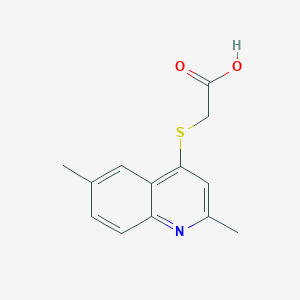

![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128166.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128168.png)
![(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128169.png)

![(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)
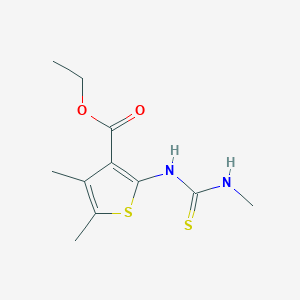

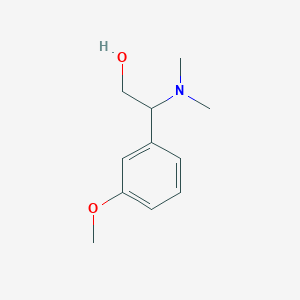
![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
